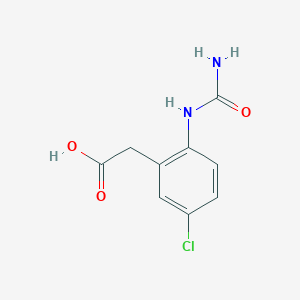

2-(5-Chloro-2-ureidophenyl)acetic acid

Vue d'ensemble

Description

2-(5-Chloro-2-ureidophenyl)acetic acid is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It is also known by its synonym, 2-[(Aminocarbonyl)amino]-5-chlorobenzeneacetic acid . This compound is an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as Tenidap .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-ureidophenyl)acetic acid typically involves the reaction of 5-chloro-2-nitroaniline with chloroacetic acid under specific conditions. The nitro group is first reduced to an amine, which is then reacted with chloroacetic acid to form the desired product. The reaction conditions often include the use of a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Chloro-2-ureidophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as iron powder or tin(II) chloride in hydrochloric acid are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .

Applications De Recherche Scientifique

2-(5-Chloro-2-ureidophenyl)acetic acid has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-(5-Chloro-2-ureidophenyl)acetic acid involves its role as an intermediate in the synthesis of NSAIDs. These drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain . The molecular targets and pathways involved include the COX-1 and COX-2 enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(5-Chloro-2-nitrophenyl)acetic acid: This compound is similar in structure but contains a nitro group instead of a ureido group.

2-(5-Chloro-2-aminophenyl)acetic acid: This compound has an amino group instead of a ureido group.

Uniqueness

2-(5-Chloro-2-ureidophenyl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of NSAIDs highlights its importance in medicinal chemistry .

Activité Biologique

2-(5-Chloro-2-ureidophenyl)acetic acid, with the CAS number 100666-71-5, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a chloro group and a urea moiety attached to a phenyl acetic acid backbone. This structure is believed to contribute to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in various models. For instance, studies have demonstrated that it can reduce inflammation markers in carrageenan-induced edema models.

- Analgesic Effects : In analgesic testing, particularly the acetic acid-induced writhing test, the compound has been reported to reduce pain significantly. The mechanism is thought to involve inhibition of pain pathways mediated by prostaglandins.

- Antipyretic Activity : The compound also exhibits antipyretic properties, effectively lowering fever in experimental models induced by pyrogenic substances.

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Inhibition of Prostaglandin Synthesis : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins.

- Modulation of Cytokine Production : It has been observed to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Scavenging Free Radicals : The antioxidant properties of this compound allow it to neutralize free radicals, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- Researchers conducted experiments using carrageenan-induced paw edema in rats. The results indicated a dose-dependent reduction in paw swelling, suggesting strong anti-inflammatory activity.

- Table 1 summarizes the effects observed at different doses:

Treatment Dose (mg/kg) Paw Swelling (mm) % Inhibition Control 0 10.5 ± 1.2 - Compound 50 7.8 ± 0.9 25.7 Compound 100 5.3 ± 0.7 49.5 Standard Indomethacin 4.0 ± 0.5 61.9 -

Study on Analgesic Activity :

- In a study assessing analgesic effects via the acetic acid writhing test, the compound demonstrated significant reduction in writhing responses compared to control groups.

- Table 2 presents the results from this study:

Treatment Dose (mg/kg) Number of Writhes % Reduction Control - 30 ± 3 - Compound 50 20 ± 2 33.3 Compound 100 10 ± 1 66.7 Standard (Morphine) 5 5 ± 1 83.3 -

Antipyretic Activity Study :

- The antipyretic effects were evaluated using a brewer's yeast-induced pyrexia model, where the compound significantly lowered elevated body temperatures.

- Results indicated a notable decrease in temperature within hours post-administration.

Propriétés

IUPAC Name |

2-[2-(carbamoylamino)-5-chlorophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-6-1-2-7(12-9(11)15)5(3-6)4-8(13)14/h1-3H,4H2,(H,13,14)(H3,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPAHVAHFPSRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.